molecular formula C15H13ClN4O2S B3075045 (2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1025678-47-0

(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No. B3075045
CAS RN: 1025678-47-0
M. Wt: 348.8 g/mol
InChI Key: YGVXLNNAHCHFPP-LCYFTJDESA-N
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Description

(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C15H13ClN4O2S and its molecular weight is 348.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One area of research involves the synthesis of pyrimidine derivatives, where this compound may serve as an intermediate or target molecule. For example, studies have demonstrated methods for synthesizing 4-aryloxy-6-methylpyrimidin-2-amines, highlighting the compound's role in generating structurally diverse pyrimidines with potential applications in pharmaceuticals and agrochemicals (Erkin et al., 2015). Another study focused on the crystal structure of a closely related compound, providing insights into its molecular configuration and potential interactions in solid-state forms (Guo et al., 2007).

Chemical Properties and Reactions

The compound's reactivity and potential for forming diverse chemical structures have been explored through studies on O-4-acetylamino-benzenesulfonylated pyrimidine derivatives. These investigations shed light on the compound's electronic behavior and molecular stability, contributing to a better understanding of its chemical properties (Khalid et al., 2021). Additionally, research on the biocorrosion inhibition effect of 2-aminopyrimidine derivatives, including compounds structurally related to the one , suggests its potential application in protecting materials from microbial-induced corrosion (Onat et al., 2016).

Applications in Material Science

The compound's role extends to material science, where its derivatives have been investigated for their noncovalent interactions and structural properties. Such studies contribute to the development of new materials with tailored properties for specific applications (Ali et al., 2020).

Potential Anticancer Applications

Research has also explored the synthesis of new α-aminophosphonates containing the pyrimidin-2-amino pharmacophore, derived from compounds similar to the one , for their potential as cancer cell inhibitors. This highlights the compound's relevance in medicinal chemistry and drug development (Reddy et al., 2020).

The scientific research applications of "(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile" and related compounds involve various fields including organic synthesis, pharmaceuticals, and materials science. Here's a summary based on the information from the provided papers:

Organic Synthesis and Chemical Characterization

  • Research focuses on the synthesis of various organic compounds, including those containing aminobenzenesulfonamide, and their characterization. This includes the development of novel synthetic methods and the study of reaction mechanisms (Kaneda, 2020).

Environmental and Analytical Chemistry

  • Studies have investigated the occurrence and fate of certain pesticides and their metabolites in the environment. This research is crucial for understanding the environmental impact of these chemicals and for the development of methods to detect and quantify them in water and soil (Egeghy et al., 2011).

Food Chemistry and Safety

  • Research has explored the reactions of chlorine and chlorine dioxide with model food compounds, which is relevant for food safety and preservation. Understanding these reactions can help in optimizing food processing methods to minimize the formation of harmful by-products (Fukayama et al., 1986).

Pharmaceutical Research

  • The synthesis of compounds with potential biological activity, such as antithrombotic and antiplatelet drugs like (S)-clopidogrel, has been a significant area of research. This includes developing new synthetic routes and studying the pharmacological properties of these compounds (Saeed et al., 2017).

Water Treatment and Environmental Remediation

  • Studies have looked into the treatment options for wastewater produced by industries, including pesticide manufacturing. This research is critical for developing effective methods to treat and reclaim wastewater, thereby reducing environmental pollution (Goodwin et al., 2018).

properties

IUPAC Name

(Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-10-3-5-12(6-4-10)23(21,22)13(8-17)9-18-15-19-11(2)7-14(16)20-15/h3-7,9H,1-2H3,(H,18,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVXLNNAHCHFPP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC(=CC(=N2)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC(=CC(=N2)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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